molecular formula C17H11BrO B14432802 (3-Bromoazulen-1-yl)(phenyl)methanone CAS No. 78049-20-4

(3-Bromoazulen-1-yl)(phenyl)methanone

Cat. No.: B14432802
CAS No.: 78049-20-4
M. Wt: 311.2 g/mol
InChI Key: KZSHXUSWQYZHLL-UHFFFAOYSA-N
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Description

(3-Bromoazulen-1-yl)(phenyl)methanone is a methanone derivative featuring an azulene core substituted with a bromine atom at position 3 and a phenyl group at position 1. Azulene, a non-benzenoid bicyclic aromatic hydrocarbon, exhibits unique electronic properties due to its polarized π-electron system, which distinguishes it from traditional benzene-based structures.

Properties

CAS No.

78049-20-4

Molecular Formula

C17H11BrO

Molecular Weight

311.2 g/mol

IUPAC Name

(3-bromoazulen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H11BrO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H

InChI Key

KZSHXUSWQYZHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoazulen-1-yl)(phenyl)methanone typically involves the bromination of azulen-1-yl(phenyl)methanone. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Bromoazulen-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidized forms such as ketones or carboxylic acids.

    Reduction Products: De-brominated or partially reduced derivatives.

Scientific Research Applications

(3-Bromoazulen-1-yl)(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromoazulen-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the azulene ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

Target Compound: (3-Bromoazulen-1-yl)(phenyl)methanone
  • Core structure : Azulene (10π-electron system with electron-rich and electron-deficient regions).
  • Substituents : Bromine (electron-withdrawing) at position 3; phenyl (electron-neutral) at position 1.
Analog 1: 4-Amino-3-(1H-indol-1-yl)phenylmethanone ()
  • Core structure : Benzene fused with indole (electron-rich due to indole’s lone pair).
  • Substituents: Amino (electron-donating), indole (π-conjugated), and hydroxyl (polar) groups.
  • Key features : Strong hydrogen-bonding capacity via -OH and -NH2; demonstrated MAPK inhibition and antifungal activity .
Analog 2: Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1, )
  • Core structure : Thiadiazole (aromatic heterocycle with sulfur and nitrogen).
  • Substituents: Cyclohexylamino (hydrophobic) and phenyl groups.
  • Key features : Antibiofilm and antimicrobial activity due to thiadiazole’s ability to disrupt microbial membranes .

Table 1: Structural Comparison

Compound Core Structure Substituents Key Functional Features
Target Azulene 3-Bromo, phenyl Electrophilic reactivity, π-stacking
Analog 1 () Indole-Benzene Amino, hydroxyl, indole Hydrogen bonding, MAPK inhibition
Analog 2 () Thiadiazole-Benzene Cyclohexylamino, phenyl Antimicrobial, membrane disruption

Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): Target: Predicted to have moderate lipophilicity (logP ~3.5–4.0) due to bromine’s hydrophobicity and azulene’s polarity. Analog 1: logP ~3.0; balanced by hydroxyl and amino groups . Analog 2: logP varies with substituents (e.g., cyclohexyl increases logP) .
  • Water Solubility: Target: Likely low solubility (azulene’s non-polar core), but bromine may slightly improve it. Analog 1: Moderate solubility (-5.00 to -6.00 logS) due to polar groups . Analog 2: Poor solubility (thiadiazole and hydrophobic substituents) .

Table 2: Physicochemical Properties

Compound logP (Predicted) Water Solubility (logS) Key Influencing Factors
Target 3.5–4.0 Low (-4.5 to -5.5) Bromine, azulene polarity
Analog 1 () ~3.0 -5.00 to -6.00 Hydroxyl, amino groups
Analog 2 () 4.0–5.0 Not reported Thiadiazole, cyclohexylamino

ADMET Profiles

  • Target Compound: Absorption: Moderate Caco-2 permeability (azulene’s size may limit transport). Toxicity: Potential hepatotoxicity (bromine metabolism).
  • Analog 1 () :

    • Absorption : High intestinal absorption (>80%) due to balanced logP.
    • Toxicity : Low adverse effects (therapeutic index >10) .
  • Analog 2 () :

    • Absorption : Variable (hydrophobic groups reduce bioavailability).
    • Toxicity : Moderate (thiadiazole derivatives may induce oxidative stress) .

Table 4: ADMET Comparison

Compound Absorption (% Intestinal) Caco-2 Permeability Toxicity Risk
Target ~60% (Predicted) Moderate High (Bromine)
Analog 1 () >80% High Low
Analog 2 () 40–60% Low Moderate

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